Ombuoside
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Overview
Description
Ombuoside is a flavonol glycoside isolated from the herbaceous vine Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its antimicrobial and antioxidant properties, making it a subject of interest in various scientific fields .
Preparation Methods
Ombuoside can be extracted from Gynostemma pentaphyllum using several methods. One efficient method involves microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC). The extraction conditions, including microwave power, irradiation time, solid-to-liquid ratio, and extraction times, are optimized to yield high-purity this compound . Another method involves the hydrolysis of this compound glucoside using hydrochloric acid .
Chemical Reactions Analysis
Ombuoside undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include ethyl acetate and hydrochloric acid. The major products formed from these reactions include quercetin, ombuin, and kaempferide . This compound also exhibits strong free radical scavenging activities, indicating its potential in antioxidant applications .
Scientific Research Applications
Ombuoside has a wide range of scientific research applications:
Chemistry: this compound is used in the study of flavonoids and their chemical properties.
Medicine: This compound exhibits antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. It also has potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Mechanism of Action
Ombuoside exerts its effects primarily through its antioxidant and antimicrobial activities. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound modulates dopamine biosynthesis by enhancing the phosphorylation of tyrosine hydroxylase and cyclic AMP-response element binding protein, which are key enzymes in the dopamine biosynthetic pathway .
Comparison with Similar Compounds
Ombuoside is similar to other flavonol glycosides such as quercetin, ombuin, and kaempferide. it is unique in its strong antimicrobial and antioxidant activities. Quercetin is known for its anti-inflammatory and antioxidant properties, while ombuin and kaempferide are recognized for their antioxidant activities . This compound’s ability to modulate dopamine biosynthesis further distinguishes it from these similar compounds .
Properties
Molecular Formula |
C29H34O16 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI Key |
VVSFMIXQNYRGMG-BDAFLREQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Synonyms |
ombuoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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